molecular formula C11H11F2N3O B2804701 3-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine CAS No. 1225484-91-2

3-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2804701
CAS No.: 1225484-91-2
M. Wt: 239.226
InChI Key: JZWOXXQHTAIBOP-UHFFFAOYSA-N
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Description

3-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluorophenoxy group attached to a pyrazole ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 3-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorophenol and 2-methylpyrazole.

    Reaction Conditions: The difluorophenol is reacted with a suitable alkylating agent to introduce the phenoxy group. This is followed by the reaction with 2-methylpyrazole under controlled conditions to form the desired product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product.

Scientific Research Applications

3-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

3-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid and 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride share structural similarities.

Properties

IUPAC Name

5-[(2,4-difluorophenoxy)methyl]-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O/c1-16-11(14)5-8(15-16)6-17-10-3-2-7(12)4-9(10)13/h2-5H,6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWOXXQHTAIBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)COC2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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